molecular formula C20H17NO3 B244322 N-(4-acetylphenyl)-3-methoxy-2-naphthamide

N-(4-acetylphenyl)-3-methoxy-2-naphthamide

Cat. No. B244322
M. Wt: 319.4 g/mol
InChI Key: ZRPKCRFHIRZSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-methoxy-2-naphthamide, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2003 by a team of researchers at the pharmaceutical company Merck & Co. AMN082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

AMN082 acts as a selective agonist of the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor, which is a member of the G-protein-coupled receptor family. Activation of N-(4-acetylphenyl)-3-methoxy-2-naphthamide has been shown to modulate the release of neurotransmitters, including glutamate, GABA, and dopamine, in various regions of the brain. AMN082 has been shown to enhance the inhibitory effects of GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
AMN082 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of GABA in the prefrontal cortex and hippocampus, leading to its anxiolytic and antidepressant effects. It has also been shown to reduce the release of glutamate in the nucleus accumbens, leading to its potential anti-addictive effects.

Advantages and Limitations for Lab Experiments

AMN082 has several advantages for lab experiments, including its selectivity for the N-(4-acetylphenyl)-3-methoxy-2-naphthamide receptor and its well-characterized mechanism of action. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on AMN082, including its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and post-traumatic stress disorder. Additionally, further studies are needed to better understand its mechanism of action and to develop more effective formulations for clinical use.

Synthesis Methods

The synthesis of AMN082 involves several steps, including the reaction of 4-acetylphenyl hydrazine with 2-naphthaldehyde to form the corresponding hydrazone. This is followed by a condensation reaction with methyl iodide to yield the desired product, AMN082. The synthesis method has been described in detail in several research papers.

Scientific Research Applications

AMN082 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for these disorders in humans.

properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H17NO3/c1-13(22)14-7-9-17(10-8-14)21-20(23)18-11-15-5-3-4-6-16(15)12-19(18)24-2/h3-12H,1-2H3,(H,21,23)

InChI Key

ZRPKCRFHIRZSBI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

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